tetrakis(2-ethylhexyl) thiuram disulfide

Description

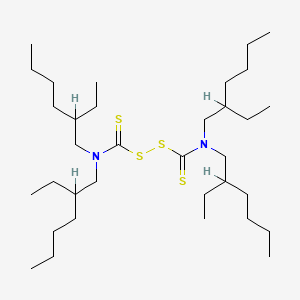

Tetrakis(2-ethylhexyl) thiuram disulfide, a notable organosulfur compound, is characterized by a disulfide bond linking two dithiocarbamate (B8719985) moieties, each substituted with two 2-ethylhexyl groups. This structure imparts specific chemical and physical properties that are of growing interest in various scientific domains.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 37437-21-1 |

| Molecular Formula | C34H68N2S4 |

| Molecular Weight | 633.18 g/mol chemicalbook.comchemicalbook.com |

| Appearance | White to light yellow crystalline solid (general characteristic of thiuram disulfides) |

| Solubility | Generally soluble in organic solvents, with limited solubility in water (a characteristic of thiuram disulfides) |

The general mechanism involves the homolytic cleavage of the disulfide bond at elevated temperatures, generating dithiocarbamate radicals. These radicals can then react with sulfur to form active sulfurating agents, which subsequently lead to the formation of cross-links in the polymer matrix. The nature of the alkyl groups attached to the nitrogen atoms can influence the accelerator's solubility in the rubber matrix, its vulcanization efficiency, and the properties of the final product.

In the case of this compound, the presence of the large, branched 2-ethylhexyl groups is expected to enhance its solubility in nonpolar rubber matrices, potentially leading to a more homogeneous distribution and efficient vulcanization. This improved compatibility can be advantageous in the processing of various synthetic rubbers.

Research into thiuram disulfides has a long history, with early studies focusing on their fundamental role in the vulcanization of natural and synthetic rubbers. Much of the foundational research centered on analogues with smaller alkyl groups, such as tetramethylthiuram disulfide (TMTD) and tetraethylthiuram disulfide (TETD) raywaychem.com. These studies established their efficacy as accelerators and sulfur donors.

A significant evolution in the research trajectory has been driven by the desire to develop "safer" accelerators. A concern with some traditional thiuram disulfides is the potential formation of carcinogenic nitrosamines during the vulcanization process. This has spurred the development of new thiuram disulfides with bulkier or more complex alkyl groups that are less prone to forming these byproducts raywaychem.com. Tetrabenzylthiuram disulfide (TBzTD) is a prominent example of such a "nitrosamine-safe" accelerator raywaychem.com.

While specific research on this compound is not as extensively documented in publicly available literature as for its smaller or benzyl-substituted analogues, its structure aligns with the trend towards larger alkyl substituents. The 2-ethylhexyl groups are bulky and may sterically hinder the formation of nitrosamines, positioning it as a potentially safer alternative. Further research is needed to fully characterize its performance and safety profile in this regard. The synthesis of such long-chain tetraalkylthiuram disulfides typically involves the reaction of a secondary amine (di(2-ethylhexyl)amine) with carbon disulfide, followed by oxidation to form the disulfide bond researchgate.netbg.ac.rsgoogle.com.

The significance of thiuram disulfides extends beyond their traditional application in the rubber industry, with emerging research exploring their utility in other scientific fields. The disulfide bond is a key functional group in various biological systems and has been exploited in medicinal chemistry and drug delivery. While research in these areas has predominantly focused on other thiuram disulfide derivatives, the unique properties of this compound could open new avenues of investigation.

For instance, the lipophilicity imparted by the 2-ethylhexyl chains could be of interest in the development of novel therapeutic agents or delivery systems that require enhanced membrane permeability. The disulfide linkage itself can be designed to be cleavable under specific physiological conditions, allowing for the controlled release of active molecules.

Emerging research trajectories for thiuram disulfides, which could potentially include the tetrakis(2-ethylhexyl) derivative, involve their use in self-healing polymers and dynamic covalent chemistry. The reversible nature of the disulfide bond under certain stimuli (e.g., light or heat) allows for the design of materials that can repair themselves after damage. The long alkyl chains of this compound could influence the dynamics of such systems, offering a tunable component for materials design.

Furthermore, the field of coordination chemistry is exploring thiuram disulfides as ligands for the synthesis of novel metal complexes with interesting catalytic or material properties. The specific steric and electronic properties of the dithiocarbamate ligands derived from this compound could lead to the formation of unique coordination compounds. As research continues to push the boundaries of materials science and medicinal chemistry, compounds like this compound, with their tailored molecular structures, are poised to play an increasingly important role.

Properties

IUPAC Name |

bis(2-ethylhexyl)carbamothioylsulfanyl N,N-bis(2-ethylhexyl)carbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68N2S4/c1-9-17-21-29(13-5)25-35(26-30(14-6)22-18-10-2)33(37)39-40-34(38)36(27-31(15-7)23-19-11-3)28-32(16-8)24-20-12-4/h29-32H,9-28H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEKOFXDMRILGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)C(=S)SSC(=S)N(CC(CC)CCCC)CC(CC)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68N2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70894019 | |

| Record name | Tetrakis(2-ethylhexyl)thiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(2-ethylhexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

37437-21-1 | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N′,N′-tetrakis(2-ethylhexyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37437-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioperoxydicarbonic diamide (((H2N)C(S))2S2), N,N,N',N'-tetrakis(2-ethylhexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037437211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(2-ethylhexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrakis(2-ethylhexyl)thiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Reaction Pathways for Thiuram Disulfides

Traditional synthesis of thiuram disulfides, including tetrakis(2-ethylhexyl) thiuram disulfide, primarily involves the reaction of secondary amines with carbon disulfide followed by oxidation.

The foundational step in the synthesis of this compound is the reaction of a secondary amine, specifically di(2-ethylhexyl)amine, with carbon disulfide. This reaction typically occurs in the presence of a base, such as sodium hydroxide, to act as a scavenger for the hydrogen ion released from the amine. tandfonline.com The product of this initial reaction is a dithiocarbamate (B8719985) salt. Symmetrically substituted secondary amines are utilized to produce thiuram disulfides with four identical substituents. google.com

The general two-stage process involves:

Formation of the dithiocarbamate salt by reacting the secondary amine and carbon disulfide with a base. google.com

Oxidation of the resulting dithiocarbamate to form the thiuram disulfide. google.com

Various secondary amines can be employed in this process, including di-(2-ethylhexyl)amine, to produce a range of substituted thiuram disulfides. google.com

The subsequent and crucial step is the oxidative coupling of the intermediate dithiocarbamate to form the disulfide bond. A variety of oxidizing agents have been utilized for this transformation. google.com Common oxidants include hydrogen peroxide, potassium peroxodisulfate, and sodium hypochlorite. The choice of oxidant can influence the reaction conditions and the purity of the final product.

| Reactants | Reagents/Conditions | Product |

| Secondary Amine, Carbon Disulfide | Base (e.g., NaOH) | Dithiocarbamate Salt |

| Dithiocarbamate Salt | Oxidizing Agent (e.g., H₂O₂) | Thiuram Disulfide |

Advanced Synthetic Approaches and Process Optimization for this compound

To address the limitations of traditional batch processes, such as long reaction times and the use of hazardous reagents, advanced synthetic methodologies are being explored.

Continuous flow synthesis has emerged as a promising alternative for the production of thiuram disulfides. This technique offers several advantages, including reduced reaction times, improved safety, and higher product purity. rsc.orgrsc.org In a continuous flow setup, reagents are continuously pumped through a reactor where the reaction occurs. This allows for precise control over reaction parameters such as temperature and residence time. mdpi.com

A notable development is the use of visible-light photocatalytic aerobic oxidation in a continuous flow system. rsc.orgrsc.org This method utilizes oxygen as a green oxidant and a photoredox catalyst, such as Eosin Y, to drive the reaction. rsc.orgrsc.org This approach is highly atom- and step-economical, making it a more sustainable and potentially scalable process for industrial production. rsc.orgrsc.org

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes for thiuram disulfides. One approach involves the use of recycled solvent mixtures. For instance, an azeotropic mixture of isopropyl alcohol and water has been successfully used as a reaction medium and subsequently regenerated and reused.

The use of green oxidants is another key aspect of sustainable synthesis. Hydrogen peroxide is a commonly used "green" oxidant as its primary byproduct is water. google.comacs.org Another innovative approach utilizes carbon dioxide as a neutralizing agent in the oxidation of sodium dialkyldithiocarbamates with hydrogen peroxide in water. acs.org This method avoids the use of strong acids like sulfuric acid, thereby reducing the generation of high-salinity wastewater. acs.orgnih.govacs.org

| Approach | Key Features | Advantages |

| Continuous Flow Synthesis | Precise control of reaction parameters, use of microreactors. mdpi.com | Reduced reaction time, improved safety and purity. rsc.orgrsc.org |

| Recycled Solvents | Use of regenerated solvent mixtures (e.g., isopropyl alcohol-water). | Economic benefits, reduced waste. |

| Green Oxidants | Employment of H₂O₂ or O₂ with photocatalysts. rsc.orgrsc.orgacs.org | Environmentally friendly, reduced hazardous byproducts. acs.org |

Investigation of Chemical Derivatization and Structural Modifications

While the primary focus is on the synthesis of this compound, the core thiuram disulfide structure is amenable to chemical derivatization. These modifications can be used to synthesize related compounds with potentially different properties. For example, copper-catalyzed cross-coupling reactions of thiuram disulfides with aryl iodides have been developed to produce S-thiocarbamate esters. This demonstrates the potential to use thiuram disulfides as building blocks for more complex molecules.

Further research into derivatization could involve altering the alkyl substituents on the nitrogen atoms or modifying the disulfide bridge to create novel compounds with tailored functionalities.

Mechanistic Investigations in Polymer Science Applications

Functionality as a Vulcanization Accelerator in Elastomeric Systems

Tetrakis(2-ethylhexyl) thiuram disulfide (TOTD) serves as a vulcanization accelerator in various rubber compositions. google.comgoogle.com It is particularly noted for its use in applications requiring good heat resistance and low compression set.

Thiuram-based accelerators like TOTD are known to influence the kinetics of sulfur vulcanization. While specific kinetic data for TOTD is not extensively detailed in the provided results, the general function of thiuram accelerators is to increase the rate of the vulcanization reaction. This allows for shorter curing times and can lead to the formation of a more stable crosslink network, often with a higher proportion of monosulfidic crosslinks, which contributes to improved thermal stability of the vulcanizate. The efficiency of the vulcanization process, in terms of the number of sulfur atoms per crosslink, is generally improved with the use of such accelerators.

The curing characteristics of a rubber compound are critical for its processability and final properties. Scorch safety, the time before vulcanization begins at a given temperature, is a key parameter. While detailed numerical data on the scorch safety of TOTD is not available in the provided search snippets, it is generally understood that thiuram accelerators can sometimes lead to a shorter scorch time compared to other types of accelerators, necessitating careful control of processing temperatures.

The reaction rate profile, which describes how quickly the vulcanization proceeds after it has initiated, is significantly impacted by the presence of TOTD. Thiuram accelerators are typically fast-acting, leading to a rapid increase in the crosslink density once the curing temperature is reached. The use of TOTD is often favored in applications where a quick cure is desirable. google.com.na For instance, in some formulations, it is considered the most preferable among certain thiuram compounds for balancing heat resistance, fracture resistance, and cost. google.com.na

Synergistic Phenomena with Co-accelerator Systems

The performance of TOTD as a vulcanization accelerator is often enhanced when used in combination with other types of accelerators. This synergistic effect allows for a more tailored control over the vulcanization process and the final properties of the rubber product.

The combination of thiuram-based accelerators, such as TOTD, with sulfenamide-based accelerators like N-Cyclohexyl-2-benzothiazole sulfenamide (B3320178) (CBS) is a common practice in the rubber industry. google.comepo.orgepo.org This combination can provide a vulcanization system with both a delayed onset of cure (good scorch safety) from the sulfenamide and a fast cure rate from the thiuram accelerator. This allows for safe processing of the rubber compound at lower temperatures, followed by a rapid and efficient cure at the vulcanization temperature. The interaction between these two types of accelerators can lead to a more efficient use of sulfur and the formation of a crosslink network that provides a good balance of properties, including tensile strength, elasticity, and resistance to aging.

The synergistic mechanism between TOTD and other accelerators, such as sulfenamides and thiazoles, is complex. It is generally believed that the accelerators and their decomposition products interact with each other and with sulfur to form a variety of intermediate species. These intermediates are more reactive towards the rubber molecules than sulfur alone, leading to a more efficient crosslinking process.

Impact on Polymer Network Architecture and Crosslink Chemistry

The vulcanization of elastomers with sulfur is a critical process that transforms soft, tacky rubber into a durable, elastic material. The use of accelerators like this compound, known commercially as Nocceler TOT-N, is essential for controlling the rate and efficiency of this process, thereby dictating the final polymer network architecture. lusida.comgoogle.com Thiurams are known to be sulfur donors and can vulcanize rubber in the absence of elemental sulfur, leading to a network dominated by monosulfidic and disulfidic crosslinks. This structure imparts excellent heat resistance and low compression set to the rubber vulcanizate.

When used as a secondary accelerator, typically with thiazole (B1198619) or sulfenamide-based primary accelerators, this compound helps to achieve a faster cure rate and a higher crosslink density. lusida.com The mechanism of thiuram vulcanization is complex, involving the formation of zinc dithiocarbamate (B8719985) as a key intermediate. kglmeridian.com This intermediate then reacts to form the crosslinks between polymer chains.

The crosslink density, which is the number of crosslinks per unit volume of the polymer, is a crucial parameter that governs the mechanical and physical properties of the vulcanized rubber. Several methods are employed to characterize the crosslink density of rubbers vulcanized with this compound.

One of the most common techniques is the swelling method , which is based on the principle that a crosslinked polymer will swell in a suitable solvent, but will not dissolve. The degree of swelling is inversely proportional to the crosslink density. The Flory-Rehner equation is often used to calculate the crosslink density from swelling data. rubber.or.krscielo.br

Dynamic Mechanical Analysis (DMA) is another powerful technique used to determine crosslink density. crimsonpublishers.comresearchgate.net By measuring the storage modulus (E') of the vulcanized rubber in the rubbery plateau region, the crosslink density can be calculated based on the theory of rubber elasticity. crimsonpublishers.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly solid-state NMR, can also be used to probe the crosslink structure and density. The T2 relaxation time, determined by spin-spin relaxation, is sensitive to the mobility of the polymer chains, which is restricted by crosslinks. rubber.or.krscielo.br

The table below summarizes the typical influence of increasing the concentration of a thiuram disulfide accelerator, such as this compound, on the crosslink density of a rubber compound, as determined by various analytical techniques.

| Analytical Technique | Parameter Measured | Effect of Increased Accelerator Concentration |

| Swelling Method | Equilibrium Swell Ratio | Decrease |

| Calculated Crosslink Density | Increase | |

| Dynamic Mechanical Analysis (DMA) | Storage Modulus (E') | Increase |

| Calculated Crosslink Density | Increase | |

| Nuclear Magnetic Resonance (NMR) | T2 Relaxation Time | Decrease |

| Calculated Crosslink Density | Increase |

This table presents a generalized trend based on the established behavior of thiuram disulfide accelerators in rubber vulcanization.

Rheological analysis , typically performed using a moving die rheometer (MDR) or an oscillating disk rheometer (ODR), is indispensable for studying the kinetics of vulcanization. The rheometer measures the torque required to oscillate a rotor embedded in the rubber sample as it is cured at a specific temperature. The resulting cure curve provides valuable information about the vulcanization process.

The use of this compound as an ultra-fast accelerator results in a rapid increase in torque, indicating a fast cure rate. researchgate.netresearchgate.net Key parameters obtained from the rheological curve include:

Minimum Torque (ML): An indicator of the viscosity of the unvulcanized rubber compound.

Maximum Torque (MH): Related to the stiffness and crosslink density of the fully vulcanized rubber. scielo.br

Scorch Time (ts2): The time at which the vulcanization reaction begins, indicating the processing safety of the compound.

Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal cure state.

The following table illustrates the typical effect of incorporating this compound on the rheological properties of a natural rubber compound.

| Rheological Parameter | Without Accelerator | With this compound |

| Scorch Time (ts2) | Long | Short |

| Optimum Cure Time (t90) | Very Long | Short |

| Cure Rate Index (CRI) | Low | High |

| Maximum Torque (MH) | Low | High |

This table is a representative example based on the known effects of thiuram ultra-accelerators on the vulcanization of natural rubber. researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for monitoring the chemical changes that occur during the vulcanization process. researchgate.netmdpi.com By analyzing the FTIR spectra of the rubber compound at different stages of curing, it is possible to track the consumption of the accelerator and the formation of crosslinks. Specific absorption bands corresponding to the thiuram disulfide structure will decrease in intensity as the vulcanization proceeds. researchgate.net Concurrently, changes in the C-H stretching and bending vibrations of the polymer backbone can provide insights into the formation of crosslinks. The appearance of new bands may also indicate the formation of various sulfidic linkages. researchgate.net

Role in Interfacial Adhesion and Polymer-Substrate Interactions in Composite Materials

The choice of vulcanization accelerator can significantly influence the polymer-filler interaction. Thiuram accelerators like this compound can enhance interfacial adhesion through several mechanisms. The bulky 2-ethylhexyl groups of the molecule can improve the compatibility between the polar filler surface and the non-polar rubber matrix, acting as a compatibilizer.

Furthermore, the reactive species generated from the decomposition of the thiuram disulfide during vulcanization can react with the functional groups on the filler surface, creating chemical bonds between the polymer and the filler. This is particularly relevant for fillers like silica (B1680970), which have hydroxyl groups on their surface. The interaction between the accelerator system and the filler can lead to the formation of a "bound rubber" layer, which is a region of immobilized polymer chains around the filler particles, further enhancing the reinforcement.

The improved interfacial adhesion resulting from the use of this compound can be observed through various analytical techniques. Scanning electron microscopy (SEM) of the fracture surface of a composite can reveal the extent of filler pull-out, with good adhesion being characterized by a rough fracture surface with minimal filler pull-out. nih.gov Dynamic mechanical analysis can also provide evidence of enhanced interfacial adhesion through an increase in the storage modulus and a shift in the glass transition temperature of the polymer matrix.

The table below summarizes the expected impact of this compound on the interfacial properties of a rubber composite.

| Property | Effect of this compound |

| Polymer-Filler Interaction | Enhanced |

| Interfacial Adhesion | Improved |

| Dispersion of Filler | Potentially Improved |

| Mechanical Properties (e.g., Tensile Strength, Modulus) | Increased |

This table is based on the general understanding of the role of vulcanization accelerators in filled rubber composites.

Adsorption and Separation Science Research

Design and Fabrication of Adsorbent Materials Incorporating Tetrakis(2-ethylhexyl) thiuram disulfide

The efficacy of an adsorbent material is intrinsically linked to its design and fabrication. Research in this area has focused on creating robust support structures and characterizing their surfaces to optimize the adsorption process.

Development of Silica-based Adsorbents and Polymer Composite Supports

The development of these composite supports often involves the synthesis of silica (B1680970) gel composites with various polymer binders. Techniques such as in-situ polymerization are employed to create hybrid adsorbents where the active compound is integrated into the support structure. For instance, new adsorbent composites have been successfully synthesized from the silica precursor tetraethyl orthosilicate (B98303) (TEOS) and polymers like chitosan. These composites exhibit enhanced chemical and physical characteristics, including high surface areas. The synthesis method aims to increase the availability of functional groups from the polymer, which can act as adsorption sites.

Surface Chemistry and Morphological Characterization of Adsorbent Surfaces

The surface properties of the adsorbent are critical to its performance. Characterization techniques are essential to understand the morphology and the chemical nature of the adsorbent surface after impregnation with this compound.

Scanning Electron Microscopy (SEM) is utilized to observe the surface topography and porous structure of the adsorbent. Energy-dispersive X-ray spectroscopy (EDX) can confirm the elemental composition, indicating the presence and distribution of sulfur and other key elements from the thiuram disulfide compound on the silica-polymer support.

Fourier-transform infrared spectroscopy (FTIR) is employed to identify the functional groups present on the surface of the adsorbent. This analysis can confirm the successful impregnation of this compound by identifying characteristic vibrational bands associated with its chemical structure.

Brunauer-Emmett-Teller (BET) analysis is used to determine the specific surface area, pore volume, and pore size distribution of the adsorbent material. High surface areas are generally desirable as they provide more sites for adsorption. For example, silica-chitosan composites have been shown to have surface areas ranging from 374.94 m²/g to 886.31 m²/g. The pore structure is also a key factor, with mesoporous materials (2-50 nm pore size) often being advantageous for the diffusion of metal ions to the active sites.

Selective Adsorption Behavior of Metal Ions

A key attribute of adsorbents functionalized with this compound is their ability to selectively adsorb certain metal ions over others. This selectivity is crucial for applications such as the separation of valuable or hazardous metals from complex solutions.

Specificity Towards Divalent Cations (e.g., Barium and Strontium)

Research has specifically highlighted the potential of silica-based adsorbents impregnated with this compound for the separation of barium (Ba²⁺) and strontium (Sr²⁺) ions. acs.org These divalent alkaline earth metals often coexist in industrial and radioactive waste streams, and their separation is of significant interest.

The disulfide and thiocarbonyl groups within the this compound molecule are believed to play a crucial role in the selective complexation with these metal ions. The size and coordination chemistry of the barium and strontium ions influence their binding affinity to the active sites on the adsorbent.

Parametric Studies on Adsorption Affinity: Effects of Acid Concentration and Solution Composition

The adsorption affinity of the this compound-impregnated adsorbent is highly dependent on the chemical environment of the aqueous solution. Parametric studies are conducted to determine the optimal conditions for selective separation.

Effect of Acid Concentration: The concentration of nitric acid (HNO₃) in the solution has a significant impact on the adsorption of barium and strontium ions. acs.org Studies have shown that the distribution coefficient (Kd), a measure of the adsorbent's affinity for the metal ion, varies with the acidity of the solution. The difference in the distribution coefficients for barium and strontium is maximized at a specific nitric acid concentration, which represents the optimal condition for their separation. For the T(2EH)TDS adsorbent, the maximum difference in Kd values for Ba²⁺ and Sr²⁺ was observed in 1 M HNO₃. acs.org

Effect of Contact Time: The time required for the adsorption process to reach equilibrium is another important parameter. Research indicates that the adsorption reaction for barium and strontium onto the T(2EH)TDS adsorbent begins several hours after the initial contact and reaches equilibrium within 4 to 10 hours. acs.org

Effect of Temperature: Temperature can influence the adsorption process by affecting the solubility of the metal ions and the kinetics of the adsorption reaction. The dependence of the adsorption on temperature can also provide insights into the thermodynamic nature of the process.

Effect of Metal Ion Concentration: The initial concentration of the metal ions in the solution also affects the adsorption capacity of the material. As the concentration of metal ions increases, the active sites on the adsorbent become progressively saturated.

Below is an interactive data table summarizing the adsorption parameters for Barium and Strontium on a T(2EH)TDS-impregnated adsorbent.

| Parameter | Barium (Ba²⁺) | Strontium (Sr²⁺) | Optimal Condition for Separation |

| Distribution Coefficient (Kd) | Varies with acid concentration | Varies with acid concentration | Maximum difference in 1 M HNO₃ |

| Equilibrium Time | 4 - 10 hours | 4 - 10 hours | Not applicable |

| Adsorption Isotherm Model | Langmuir | Langmuir | Not applicable |

Mechanistic and Thermodynamic Insights into Adsorption Processes

Understanding the mechanism and thermodynamics of the adsorption process is fundamental for optimizing the design of the adsorbent and the separation process itself.

The adsorption of metal ions onto functionalized adsorbents can occur through various mechanisms, including ion exchange, complexation, and electrostatic interactions. In the case of this compound, the sulfur atoms in the disulfide and thiocarbonyl groups are likely to act as soft donor atoms, forming coordination complexes with the metal ions.

Adsorption isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium relationship between the concentration of the metal ion in the solution and the amount adsorbed onto the solid phase. The Langmuir model, which assumes monolayer adsorption onto a homogeneous surface, has been found to fit the adsorption data for barium and strontium on the T(2EH)TDS adsorbent well. acs.org This suggests that the adsorption occurs at specific, equivalent sites on the adsorbent surface.

Thermodynamic parameters, including the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide information about the spontaneity and nature of the adsorption process. A negative ΔG° indicates a spontaneous process. The sign of ΔH° indicates whether the process is exothermic (negative) or endothermic (positive), while the sign of ΔS° reflects the change in randomness at the solid-liquid interface. Studies have indicated that the thermal dependence of the adsorption of barium and strontium onto the T(2EH)TDS adsorbent points to a spontaneous process. acs.org

Applicability of Adsorption Isotherm Models (e.g., Langmuir Isotherm)

Adsorption isotherm models are crucial for describing the equilibrium relationship between the concentration of a substance in the liquid phase and the amount adsorbed on a solid surface at a constant temperature. The Langmuir and Freundlich models are among the most frequently used to characterize adsorption processes. allen.inbbrc.in

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. bbrc.ineajournals.org It is often applicable to the adsorption of organic sulfur compounds. For instance, the adsorption of dimethyl disulfide (DMDS) on activated carbon cloth was found to fit the Langmuir model well, indicating a monolayer adsorption capacity. tubitak.gov.tr Similarly, studies on the adsorption of aromatic sulfur compounds have shown that the experimental data often fits the Langmuir isotherm model better than the Freundlich model. rsc.org

The Freundlich isotherm , conversely, is an empirical model that describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. eajournals.org While the Langmuir model often provides a better fit for sulfur compounds, the Freundlich model can also be suitable, particularly in complex systems. researchgate.net

For this compound, it is anticipated that its adsorption behavior for organic pollutants would be well-described by the Langmuir model, especially given the behavior of simpler sulfur-containing organic molecules. The large surface area and potential for specific interactions would likely lead to a defined monolayer adsorption capacity.

Table 1: Comparison of Langmuir and Freundlich Isotherm Models

| Feature | Langmuir Isotherm | Freundlich Isotherm |

|---|---|---|

| Adsorption Layers | Monolayer | Multilayer |

| Adsorbent Surface | Homogeneous | Heterogeneous |

| Adsorption Sites | Identical and finite | Variable affinities |

| Key Assumption | No interaction between adsorbed molecules | Non-uniform distribution of adsorption heat |

This table provides a conceptual overview of isotherm models applicable to organic sulfur compounds.

Determination of Adsorption Kinetic Models (e.g., Pseudo-Second-Order Kinetics)

Adsorption kinetics describe the rate of adsorbate uptake on an adsorbent and provide insights into the adsorption mechanism. The pseudo-second-order kinetic model is one of the most widely used models for fitting rate data for the adsorption of various compounds, including those containing sulfur. ncsu.edunih.gov

The pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net The model's equation can be expressed in a differential form that relates the rate of adsorption to the square of the number of unoccupied adsorption sites. ncsu.edu Studies on the adsorption of dimethyl disulfide and other sulfur derivatives have demonstrated that the process often follows pseudo-second-order kinetics, suggesting that chemical interactions play a significant role. tubitak.gov.trresearchgate.netresearchgate.net

Given the chemical structure of this compound, with its electron-rich sulfur and nitrogen atoms, it is plausible that its adsorption of certain substances, particularly metal ions or polar organic molecules, would be well-described by the pseudo-second-order model. This would imply that the adsorption process is not solely based on physical forces but also involves stronger, chemical-like interactions.

Table 2: Key Parameters of the Pseudo-Second-Order Kinetic Model

| Parameter | Description |

|---|---|

| qe | Amount of adsorbate adsorbed at equilibrium |

| qt | Amount of adsorbate adsorbed at time 't' |

| k2 | Pseudo-second-order rate constant |

This table outlines the fundamental parameters used in the pseudo-second-order kinetic model to describe adsorption rates.

Evaluation of Thermodynamic Driving Forces for Adsorption

Thermodynamic parameters, including the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), are essential for determining the spontaneity and nature of an adsorption process. acs.org The Gibbs free energy change indicates the degree of spontaneity; a negative value signifies a spontaneous and energetically favorable adsorption. acs.orgyoutube.com

These parameters can be calculated from the variation of the thermodynamic equilibrium constant (which can be derived from the Langmuir constant) with temperature. acs.org

Gibbs Free Energy (ΔG°): A negative ΔG° indicates a spontaneous process. researchgate.net

Enthalpy (ΔH°): A positive ΔH° suggests an endothermic process, while a negative value indicates an exothermic process. acs.org

Entropy (ΔS°): A positive ΔS° reflects increased randomness at the solid-solution interface during adsorption. acs.org

For organic sulfur compounds, the adsorption process is often spontaneous. For example, the adsorption of sulfur dioxide (SO2) on certain catalysts has been shown to be a spontaneous process, as indicated by a negative Gibbs free energy of adsorption. rsc.org For this compound, the adsorption of nonpolar organic molecules from an aqueous phase would likely be a spontaneous process driven by hydrophobic interactions, resulting in a negative ΔG°. The nature of the enthalpy and entropy changes would depend on the specific adsorbate and the interactions involved.

Potential in Analytical Separations and Environmental Extraction Applications

The unique chemical structure of this compound, featuring both a lipophilic exterior and a coordinating disulfide core, suggests significant potential in analytical and environmental applications.

Chelation and Extraction of Specific Metal Ions from Aqueous Media

Thiuram disulfides are known to interact with transition metals, often leading to the formation of metal dithiocarbamate (B8719985) complexes through a redox reaction. researchgate.netresearchgate.net This reactivity forms the basis for their potential use in extracting heavy metal ions from contaminated water. Disulfide-linked polymer networks have demonstrated high efficiency in removing heavy metal ions such as cadmium, copper, and zinc from aqueous solutions. researchgate.netdtu.dk

The selectivity of these interactions can be explained by the Hard and Soft Acids and Bases (HSAB) principle. The sulfur atoms in the thiuram disulfide structure are soft Lewis bases, showing a high affinity for soft Lewis acids like silver (Ag⁺), mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). dtu.dknih.gov It is therefore anticipated that this compound could serve as an effective chelating agent for the selective extraction of these and other soft heavy metal ions from industrial wastewater or environmental samples. The long 2-ethylhexyl chains would enhance its solubility in organic solvents, making it suitable for liquid-liquid extraction processes.

Table 3: Potential Metal Ion Chelation Based on HSAB Principle

| Metal Ion | HSAB Classification | Expected Affinity for Thiuram Disulfide |

|---|---|---|

| Ag⁺ | Soft Acid | High |

| Cd²⁺ | Soft Acid | High |

| Cu²⁺ | Borderline Acid | Moderate to High |

| Pb²⁺ | Soft Acid | High |

| Zn²⁺ | Borderline Acid | Moderate |

| Ca²⁺ | Hard Acid | Low |

| Na⁺ | Hard Acid | Low |

This table predicts the extraction potential of this compound for various metal ions based on chemical principles.

Exploration in Ion-Selective Electrode Development (based on related thiuram disulfides)

Ion-selective electrodes (ISEs) are potentiometric sensors that respond selectively to the activity of a specific ion in a solution. nih.gov The core component of many ISEs is an ionophore, a lipophilic molecule that selectively binds the target ion and facilitates its transport across a membrane. nih.gov

Several studies have demonstrated the successful use of thiuram disulfide derivatives as ionophores in ISEs. For instance, various thiuram disulfides have been employed as neutral carriers in the construction of copper(II)-selective electrodes. acs.orgscirp.org In another application, tetraethylthiuram disulfide was used as an ionophore in a coated-wire ion-selective electrode for the highly selective determination of silver (Ag⁺) ions. researchgate.net The sulfur atoms in the thiuram disulfide structure provide the necessary coordination sites for soft metal ions like Cu²⁺ and Ag⁺. nih.govacs.org

Based on these findings, this compound is a promising candidate for use as an ionophore in ISEs. The four long, branched alkyl chains (2-ethylhexyl groups) would impart high lipophilicity, ensuring its retention within the electrode's polymer membrane (typically PVC) and enhancing the electrode's durability. It is expected to show high selectivity for soft metal ions, particularly Ag⁺ and potentially Cu²⁺, making it a valuable component for developing new environmental and industrial monitoring sensors.

Table 4: Performance Characteristics of a Tetraethylthiuram Disulfide-Based Ag⁺-Selective Electrode

| Parameter | Value |

|---|---|

| Linear Range | 5 x 10⁻⁶ to 1 x 10⁻¹ M |

| Nernstian Slope | Nernstian behavior |

| Primary Interferents | Alkali, alkaline earth, and transition metal ions show low interference |

Data based on the performance of a related thiuram disulfide compound, suggesting the potential of this compound in similar applications. researchgate.net

Environmental Fate and Degradation Mechanisms

Investigation of Hydrolytic and Photolytic Stability

Hydrolytic Stability:

The stability of thiuram disulfides in aqueous environments is significantly influenced by pH. Generally, these compounds are susceptible to hydrolysis, particularly under alkaline conditions. The disulfide bond can be cleaved, leading to the formation of the corresponding dithiocarbamates. While specific hydrolysis rate data for tetrakis(2-ethylhexyl) thiuram disulfide are not available, the general principle of increased degradation with increasing pH is expected to apply. The large, hydrophobic 2-ethylhexyl groups may sterically hinder the approach of water molecules to the reactive disulfide linkage, potentially resulting in a slower hydrolysis rate compared to simpler thiuram disulfides like thiram (B1682883) (tetramethylthiuram disulfide) or disulfiram (B1670777) (tetraethylthiuram disulfide).

Photolytic Stability:

Thiuram disulfides can undergo photolytic degradation when exposed to sunlight. The energy from ultraviolet (UV) radiation can lead to the cleavage of the disulfide bond, generating highly reactive dithiocarbamate (B8719985) radicals. These radicals can then participate in a variety of secondary reactions, leading to the formation of various degradation products. The presence of the 2-ethylhexyl groups, which are themselves susceptible to photo-oxidation, may lead to a complex array of photoproducts. However, without specific studies on this compound, the quantum yield and environmental half-life due to photolysis remain unquantified.

Biotic Transformation Pathways, including Microbial Degradation, relevant to dithiocarbamates and thiurams

Microbial degradation is a primary pathway for the dissipation of thiurams and dithiocarbamates in soil and aquatic environments. A variety of microorganisms, including bacteria and fungi, have been shown to utilize these compounds as a source of carbon, nitrogen, and sulfur.

The initial step in the microbial degradation of thiuram disulfides often involves the reductive cleavage of the disulfide bond to form the corresponding dithiocarbamate. This dithiocarbamate can then be further metabolized. A common degradation pathway for dithiocarbamates involves the formation of isothiocyanates and the eventual release of carbon disulfide.

For this compound, the biodegradation process would likely involve the breakdown of both the thiuram disulfide core and the 2-ethylhexyl side chains. The branched nature of the 2-ethylhexyl group may influence the rate of microbial attack compared to straight-chain alkanes. While branched alkanes can be degraded by microorganisms, the branching can sometimes slow down the degradation process.

Reductive cleavage: The disulfide bond is broken, yielding two molecules of bis(2-ethylhexyl)dithiocarbamate.

Degradation of the dithiocarbamate moiety: This can lead to the formation of bis(2-ethylhexyl)amine (B85733) and carbon disulfide.

Degradation of the alkyl chains: The 2-ethylhexyl groups are likely to be degraded through pathways similar to those for branched-chain alkanes, involving oxidation and subsequent cleavage of the carbon chain.

Identification and Characterization of Environmental Degradation Products

Specific environmental degradation products of this compound have not been documented in the available literature. However, based on the degradation pathways of other thiurams and dithiocarbamates, a number of potential degradation products can be anticipated.

| Potential Degradation Product | Formation Pathway | Significance |

| Bis(2-ethylhexyl)dithiocarbamic acid | Hydrolysis or microbial reduction of the parent compound. | A primary degradation intermediate. |

| Bis(2-ethylhexyl)amine | Decomposition of bis(2-ethylhexyl)dithiocarbamic acid. | A potential persistent organic pollutant. |

| Carbon disulfide (CS₂) | A common breakdown product of dithiocarbamates. | A volatile and toxic compound. |

| 2-Ethylhexanol | Degradation of the 2-ethylhexyl side chains. | A common industrial chemical with its own environmental profile. |

| Various oxidized and shorter-chain organic acids | Further microbial degradation of the 2-ethylhexyl chains. | Generally more water-soluble and less persistent than the parent compound. |

It is important to note that this table is based on general chemical principles and data from related compounds. The actual environmental degradants of this compound would need to be confirmed through experimental studies.

Research into Environmental Mobility and Partitioning Behavior

The environmental mobility and partitioning of this compound are expected to be dominated by its high molecular weight and the presence of four long, branched alkyl chains. These structural features suggest that the compound will have very low water solubility and a high affinity for organic matter in soil and sediment.

Soil and Sediment Sorption:

The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for predicting the mobility of organic chemicals in soil. Due to its hydrophobic nature, this compound is expected to have a very high Koc value. This indicates that it will be strongly adsorbed to soil and sediment organic matter, leading to low mobility in the environment. Consequently, it is unlikely to leach into groundwater.

Volatilization:

The Henry's Law Constant for this compound is expected to be low due to its high molecular weight and low vapor pressure. This suggests that volatilization from water or moist soil surfaces is not a significant environmental transport pathway.

Bioconcentration:

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques (e.g., Fourier Transform Infrared Spectroscopy) for Structural and Mechanistic Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups within a molecule. researchgate.netspecificpolymers.com For tetrakis(2-ethylhexyl) thiuram disulfide, the FTIR spectrum provides a molecular fingerprint, confirming the presence of key structural features. The analysis of related tetraalkylthiuram disulfides, such as tetramethylthiuram disulfide (TMTD), reveals characteristic absorption bands that can be extrapolated to the 2-ethylhexyl derivative. nist.govnih.govchemicalbook.com

The spectrum is dominated by absorptions corresponding to the vibrations of its constituent bonds. The C-N bond within the dithiocarbamate (B8719985) structure gives rise to a strong absorption band, typically observed in the region of 1230-1270 cm⁻¹. The thiocarbonyl group (C=S) stretching vibration is also a key indicator, though its position can vary. Another significant feature is the S-S disulfide bond, which typically shows a weak absorption in the 500-600 cm⁻¹ range. The long 2-ethylhexyl alkyl chains will be evident from the strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹.

By monitoring shifts in these characteristic peaks, FTIR can be employed to study the compound's involvement in chemical reactions, such as the cross-linking process during rubber vulcanization. nist.gov For instance, changes in the intensity or position of the C=S and S-S bands can provide mechanistic insights into the cleavage of the disulfide bond and the formation of sulfur crosslinks. cmu.edu

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Strong |

| C-H Bend | Alkyl (CH₂) | ~1460 | Medium |

| C-H Bend | Alkyl (CH₃) | ~1380 | Medium |

| C-N Stretch | Thiocarbamoyl | 1230 - 1270 | Strong |

| C=S Stretch | Thiocarbonyl | 950 - 1050 | Medium-Strong |

| S-S Stretch | Disulfide | 500 - 600 | Weak |

Chromatographic Separation and Detection Methods (e.g., LC-MS/MS for related compounds)

Chromatographic techniques are essential for separating this compound from impurities, reactants, or degradation products, as well as for its quantification. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose due to the compound's relatively high molecular weight and thermal lability, which can make gas chromatography challenging. antpedia.comnifdc.org.cn

A common approach for the analysis of tetraalkylthiuram disulfides involves reversed-phase HPLC, typically using a C18 column. antpedia.com The separation is achieved by eluting the sample with a mobile phase gradient, commonly a mixture of acetonitrile (B52724) and water. antpedia.com Detection can be accomplished using an ultraviolet (UV) detector, as the dithiocarbamate chromophore exhibits strong absorbance in the UV region.

For more definitive identification and structural elucidation, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS. researchgate.netnih.gov Tandem mass spectrometry (LC-MS/MS) provides even greater specificity and sensitivity. In this method, the parent ion corresponding to the molecular weight of this compound is selected and fragmented, yielding a characteristic pattern of daughter ions. This fragmentation pattern can confirm the identity of the compound and help in the structural analysis of related substances or reaction products. mdpi.com This technique is invaluable for monitoring the compound in complex matrices, such as rubber extracts or biological samples. nih.gov

| Parameter | Condition |

|---|---|

| Chromatographic Mode | Reversed-Phase |

| Stationary Phase (Column) | C18 (Octadecylsilane) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |

Thermal Analysis Techniques (e.g., Differential Thermal Analysis, Thermogravimetric Analysis) in Materials Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are used to study the effect of heat on materials. wikipedia.orgnetzsch.comlibretexts.org These methods are critical for understanding the thermal stability and decomposition profile of this compound, which is particularly relevant to its function as a vulcanization accelerator at elevated temperatures. csceramic.comdtic.mil

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net The TGA curve for this compound would be expected to show mass loss in distinct stages. The initial stage would likely correspond to the cleavage and volatilization of the four 2-ethylhexyl groups. Subsequent decomposition at higher temperatures would involve the breakdown of the central thiuram disulfide core, potentially yielding gaseous products like carbon disulfide. researchgate.net The temperature at which decomposition begins is a key indicator of the compound's thermal stability.

DTA and DSC measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. youtube.com These techniques can detect physical transitions like melting and chemical reactions like decomposition. For this compound, the DTA/DSC curve would show an endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks would indicate decomposition processes. The homolytic cleavage of the relatively weak S-S bond is an important initial step in its role as a vulcanization accelerator, and the energy associated with this process can be studied using these techniques. researchgate.net

| Technique | Observed Event | Approximate Temperature Range (°C) | Interpretation |

|---|---|---|---|

| DSC/DTA | Endotherm | Varies (low) | Melting Point |

| TGA/DTG | Mass Loss (Stage 1) | 200 - 350 | Decomposition/loss of alkyl side chains |

| DSC/DTA | Exotherm(s) | > 200 | Decomposition reactions |

| TGA/DTG | Mass Loss (Stage 2) | > 350 | Decomposition of thiuram core |

Electrochemical Methods for Sensing and Reaction Monitoring

Electrochemical methods offer a highly sensitive approach for the detection and quantification of redox-active species like thiuram disulfides. nih.gov The disulfide bond in this compound can be electrochemically reduced at an electrode surface, providing a basis for its direct analysis using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). acs.org

The reduction of the S-S bond to form two dithiocarbamate anions is a key electrochemical reaction. The potential at which this reduction occurs can be used for qualitative identification, while the magnitude of the resulting current is proportional to the compound's concentration, allowing for quantitative analysis. These methods can be applied to monitor the concentration of the accelerator during a vulcanization process or to detect trace amounts in environmental or biological samples.

Furthermore, electrochemical sensors can be developed for the specific detection of thiuram disulfides. mdpi.com These sensors often employ chemically modified electrodes that can pre-concentrate the analyte at the electrode surface or catalyze its electrochemical reaction, thereby enhancing the sensitivity and selectivity of the measurement. While much of the research has focused on thiram (B1682883), the principles are readily adaptable to longer-chain analogues like this compound, with adjustments made for differences in solubility and diffusion characteristics. mdpi.com

| Technique | Principle | Application |

|---|---|---|

| Cyclic Voltammetry (CV) | Measures current response to a triangular potential sweep. | Investigating redox mechanism (e.g., S-S bond reduction). |

| Differential Pulse Voltammetry (DPV) | Measures current just before and after a potential pulse. | Quantitative trace analysis with high sensitivity. |

| Amperometry | Measures current at a fixed potential. | Real-time monitoring of concentration changes in reactions. |

| Electrochemical Immunosensors | Utilizes antibody-antigen recognition for specific detection. | Highly selective detection in complex samples. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intricate reaction mechanisms involved in processes like sulfur vulcanization. These calculations can determine the electronic structure, bond energies, and transition states of reacting molecules, thereby clarifying the role of accelerators and activators.

Vulcanization Acceleration Mechanism:

The primary role of a thiuram disulfide accelerator is to facilitate the formation of sulfur cross-links in a polymer matrix. This process is significantly enhanced by the presence of an activator, typically zinc oxide (ZnO). Quantum chemical studies on simpler thiuram disulfides, like TMTD, have provided a foundational understanding of this mechanism.

Research has shown that the dissociation of the disulfide (S-S) bond in the accelerator is a key step. Computational studies on the interaction of TMTD with various zinc compounds have revealed the crucial role of the activator. For instance, DFT calculations have been used to model the complexation of TMTD with zinc species ranging from simple zinc salts to nanoclusters like Zn₄O₄, which serves as a model for the surface of solid ZnO. nih.gov

Key findings from these theoretical studies on TMTD, which can be extrapolated to understand the behavior of tetrakis(2-ethylhexyl) thiuram disulfide, include:

Complex Formation: The thiuram disulfide molecule acts as a bidentate ligand, forming stable chelate complexes with zinc ions. nih.gov The binding energy of these complexes varies depending on the nature of the zinc species. nih.gov

S-S Bond Weakening: Upon complexation with a zinc species, the S-S bond in the thiuram disulfide molecule is significantly weakened. The dissociation of the TMTD molecule at the S-S bond when reacting with a Zn₄O₄ cluster is predicted to be a strongly exothermic process, in stark contrast to the endothermic dissociation of the free TMTD molecule. nih.gov This highlights the catalytic role of the zinc oxide surface in generating the reactive sulfurating species.

Radical Formation: The homolytic cleavage of the S-S bond leads to the formation of dithiocarbamate (B8719985) radicals (R₂NCS₂•). These radicals are highly reactive and play a central role in the subsequent reactions that lead to the formation of sulfur cross-links between polymer chains.

The table below summarizes the type of data that can be obtained from quantum chemical calculations on the interaction of a model thiuram disulfide (TMTD) with zinc compounds, which is crucial for elucidating the vulcanization mechanism.

| Interacting Species | Calculation Level | Key Calculated Parameter | Finding |

| TMTD + Zn²⁺ | MP2/6-31+G(2df,p)//B3LYP/6-31+G | Binding Energy | High, indicating stable complex formation. |

| TMTD + Zn₄O₄ cluster | MP2/6-31+G(2df,p)//B3LYP/6-31+G | Reaction Energy for S-S dissociation | Strongly exothermic, indicating ZnO facilitates bond cleavage. |

| Free TMTD | MP2/6-31+G(2df,p)//B3LYP/6-31+G* | S-S Bond Dissociation Energy | Endothermic, highlighting the need for an activator. |

The large 2-ethylhexyl groups in this compound would introduce significant steric and electronic effects compared to the methyl groups in TMTD. Quantum chemical calculations could precisely quantify how these bulky groups influence the S-S bond strength, the stability of the zinc complex, and the reactivity of the resulting dithiocarbamate radicals.

Molecular Dynamics Simulations for Understanding Polymer Matrix Interactions and Adsorbent Performance

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This approach allows for the investigation of the dynamic behavior of complex systems, such as an accelerator molecule within a polymer matrix. MD simulations can provide insights into diffusion, miscibility, and the conformational changes that are critical for the efficiency of a vulcanization accelerator.

Interactions in a Polymer Matrix:

For this compound to function effectively, it must be well-dispersed within the non-polar rubber matrix. The long, branched 2-ethylhexyl alkyl chains are expected to enhance its solubility in the elastomer. robinsonbrothers.uk MD simulations can be employed to model and visualize these interactions at a molecular level.

A typical MD simulation for this purpose would involve constructing a simulation box containing polymer chains (e.g., polyisoprene or polybutadiene) and molecules of this compound. The simulation would then track the trajectories of all atoms over a period of time, governed by a force field that describes the inter- and intramolecular forces.

From such simulations, several key properties can be analyzed:

Radial Distribution Function (RDF): The RDF can be calculated to understand the local concentration of the accelerator molecules around the polymer chains. This provides a measure of the miscibility and can indicate whether the accelerator is likely to aggregate or disperse uniformly.

Mean Squared Displacement (MSD): By analyzing the MSD of the accelerator molecule, its diffusion coefficient within the polymer matrix can be determined. Higher diffusion rates are generally desirable for the accelerator to reach reactive sites on the polymer chains.

Conformational Analysis: MD simulations can reveal the preferred conformations of the this compound molecule within the polymer matrix. The flexibility of the 2-ethylhexyl chains and the orientation of the dithiocarbamate groups can influence the molecule's ability to interact with the polymer and the activator.

Cross-linking Simulation: More advanced MD simulations can model the chemical reactions of cross-linking. mdpi.com By defining reactive force fields, it is possible to simulate the breaking of the S-S bond and the formation of new bonds between the sulfurating species and the polymer chains, providing a dynamic picture of the network formation.

The table below illustrates the kind of information that can be derived from MD simulations of a thiuram disulfide accelerator in a polymer matrix.

| Simulation Type | Key Parameter Analyzed | Information Gained |

| Amorphous Cell Simulation | Radial Distribution Function (g(r)) | Miscibility and potential for aggregation of the accelerator. |

| NVT/NPT Ensemble Simulation | Mean Squared Displacement (MSD) | Diffusion coefficient of the accelerator in the rubber matrix. |

| Reactive Force Field (ReaxFF) MD | Bond Formation/Breakage Events | Dynamic visualization of the cross-linking process and network structure formation. |

This table is representative of the methodologies and expected outcomes from MD simulations in this field, as specific studies on this compound are not publicly available.

Computational Approaches to Structure-Activity Relationship (SAR) Modeling for Thiuram Disulfides

Structure-Activity Relationship (SAR) modeling is a computational approach used to understand how the chemical structure of a compound influences its biological or chemical activity. In the context of vulcanization accelerators, SAR studies aim to correlate molecular features of the accelerator with its performance, such as cure rate, scorch safety, and the properties of the final vulcanizate.

For the thiuram disulfide class of accelerators, the nature of the alkyl or aryl groups attached to the nitrogen atoms significantly impacts their performance. For instance, the curing efficiency of various thiuram disulfides has been found to be determined by both the length and the degree of branching of the alkyl chains. robinsonbrothers.uk this compound, with its long, branched alkyl groups, is a result of such structural optimization, likely aimed at improving solubility and potentially modifying reactivity.

A computational SAR study for thiuram disulfides would typically involve the following steps:

Dataset Collection: A series of thiuram disulfide molecules with varying substituent groups would be selected, for which experimental data on vulcanization activity (e.g., cure rate constants) are available.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's structure, including:

Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft's E_s) that describe the bulkiness of the substituent groups.

Electronic Descriptors: Partial charges on atoms, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which relate to the molecule's reactivity.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms (e.g., partial least squares, support vector machines), are used to build a mathematical model that correlates the calculated descriptors with the observed activity. This results in a Quantitative Structure-Activity Relationship (QSAR) equation.

For thiuram disulfides, a QSAR model could take the general form:

Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

This model could reveal, for example, that the cure rate is positively correlated with the electron-donating ability of the alkyl groups and negatively correlated with their steric bulk. Such insights are invaluable for the rational design of new, more efficient accelerators. The QSAR results can also support proposed reaction mechanisms. researchgate.net

The table below provides examples of molecular descriptors that would be relevant for a SAR study of thiuram disulfide accelerators.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Steric | Molar Volume | Affects solubility in the polymer and accessibility to reactive sites. |

| Electronic | HOMO Energy | Relates to the ease of electron donation and initiation of the vulcanization reaction. |

| Steric/Electronic | Hammett/Taft Parameters | Quantify the combined steric and electronic effects of substituents on reactivity. |

This table exemplifies the approach used in SAR modeling for vulcanization accelerators.

Through these computational approaches, a deeper, molecular-level understanding of how this compound functions can be achieved, guiding the development of future generations of vulcanization accelerators with tailored properties.

Conclusion and Future Research Perspectives

Synthesis of Key Academic Advancements and Contributions

Research into thiuram disulfides has historically been driven by their critical role as vulcanization accelerators in the rubber industry. Key academic advancements in this field have largely centered on understanding the mechanism of sulfur vulcanization and developing safer and more efficient accelerator systems. A significant contribution has been the move towards "nitrosamine-safe" accelerators. Conventional thiuram disulfides, such as tetramethylthiuram disulfide (TMTD), have been shown to generate carcinogenic nitrosamines during the vulcanization process. This has spurred research into alternative structures, including those with longer and branched alkyl chains, which are less prone to forming these harmful byproducts.

The structure of the alkyl group attached to the nitrogen atom has been identified as a critical factor influencing the performance of thiuram disulfide accelerators. Studies on compounds like tetraisononylthiuramdisulfide (TINTD) have demonstrated that the length and branching of the alkyl chain affect the accelerator's solubility in the elastomer, its curing efficiency, and the physical properties of the vulcanized rubber. This body of work provides a foundational understanding that can be applied to tetrakis(2-ethylhexyl) thiuram disulfide, suggesting that its 2-ethylhexyl groups likely impart specific solubility and reactivity characteristics.

Identification of Unexplored Research Domains and Methodological Challenges

Despite the general understanding of thiuram disulfides, several research domains concerning this compound remain largely unexplored. There is a notable lack of publicly accessible, peer-reviewed studies dedicated to its specific synthesis, characterization, and application.

Unexplored Research Domains:

Detailed Vulcanization Kinetics and Mechanism: While the general mechanism of thiuram disulfide-accelerated vulcanization is understood, the specific role and reaction kinetics of this compound have not been detailed in academic literature. Research is needed to understand how the 2-ethylhexyl substituent influences the formation of active sulfurating agents and the subsequent cross-linking reactions.

Performance in Various Elastomers: Comprehensive studies evaluating the performance of this compound in a wide range of elastomers beyond natural rubber are needed. Its effectiveness in synthetic rubbers such as SBR, NBR, and EPDM, and the resulting physical and dynamic properties of the vulcanizates, represent a significant knowledge gap.

"Nitrosamine-Safe" Profile: A thorough investigation into the potential for N-nitrosamine formation from this compound under various vulcanization conditions is crucial for a complete safety assessment.

Applications Beyond Vulcanization: The potential applications of this compound in other fields, such as in lubrication as an anti-wear or antioxidant additive, or in agriculture, remain to be explored.

Methodological Challenges:

Analytical Method Development: The development and validation of robust analytical methods for the quantification of this compound and its degradation products in complex rubber matrices present a challenge. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be essential for such studies.

In-situ Monitoring of Vulcanization: Developing methodologies to monitor the chemical transformations of this compound in real-time during the vulcanization process would provide invaluable mechanistic insights.

Future Directions and Emerging Trends in this compound Research

The future of research on this compound will likely be shaped by the broader trends in materials science and sustainable chemistry.

Future Research Directions:

Correlation of Molecular Structure with Performance: A systematic investigation into how the specific stereochemistry and branching of the 2-ethylhexyl group influence the curing characteristics and final properties of the rubber would be a valuable contribution. This could involve computational modeling and experimental validation.

Development of "Green" Synthesis Routes: Exploring more environmentally friendly and efficient synthesis methods for this compound, potentially utilizing biocatalysis or flow chemistry, aligns with the growing emphasis on sustainable chemical manufacturing.

Synergistic Accelerator Systems: Further research into the synergistic effects of this compound with other novel, "nitrosamine-safe" accelerators could lead to the development of highly efficient and safe curing packages for advanced rubber applications.

Multifunctional Additive Development: Investigating the potential for modifying the structure of this compound to incorporate other functionalities, such as antioxidant or anti-ozonant properties, could lead to the development of multifunctional rubber additives.

Emerging Trends:

The primary emerging trend in the field of rubber accelerators is the continued drive for sustainability and safety. This includes the development of bio-derived accelerators and the complete elimination of any potentially harmful byproducts. Research into this compound should be positioned within this context, emphasizing its potential as a safer alternative to traditional accelerators and exploring its compatibility with bio-based elastomers.

Q & A

Q. What are the standard methods for synthesizing tetrakis(2-ethylhexyl) thiuram disulfide, and how do they ensure purity?

Continuous flow microreactor systems using CO₂ as an acid agent offer a green synthesis route, minimizing byproducts and improving reaction efficiency compared to batch processes. Characterization typically involves H NMR (e.g., Bruker DPX-400 spectrometer in CDCl₃) and CHN elemental analysis to confirm structural integrity and purity .

Q. How is this compound characterized in rubber vulcanization studies?

Key parameters include cure time (measured via rheometry), crosslink density (via equilibrium swelling), and mechanical properties (tensile strength, elongation at break). Accelerator performance is benchmarked against traditional systems like TMTD-MBTS, with synergism quantified through torque differentials and cure rate indices .

Q. What safety protocols are critical when handling thiuram disulfides in laboratory settings?

Personal protective equipment (PPE) such as nitrile gloves, face shields, and fume hoods are mandatory due to potential carcinogenicity. Gloves must be inspected for integrity and disposed of after use. Work areas should adhere to NIOSH or EN 166 standards for ventilation .

Advanced Research Questions

Q. How does the molecular weight of thiuram disulfides influence vulcanization kinetics and rubber properties?

High molecular weight thiuram disulfides (e.g., Mw ≥ 400) delay scorch time while maintaining crosslinking efficiency. For example, tetrakis(2-ethylhexyl) derivatives reduce tangent delta values (indicating lower hysteresis loss) and improve abrasion resistance in carbon-black-filled NR systems when paired with nitrogen-containing compounds like diphenylguanidine .

Q. What experimental strategies resolve contradictions in synergism data between thiuram disulfides and thiazole accelerators?

Binary accelerator systems (e.g., thiuram disulfide + MBTS) require optimization of molar ratios. A 6:3 mM ratio (TD:MBTS) maximizes torque and aging resistance in gum NR, while higher TD concentrations (9 mM) enhance carbon-black-filled systems. Discrepancies arise from filler interactions, necessitating factorial DOE to isolate variables .

Q. How do non-carcinogenic thiuram disulfides (e.g., EPTD, PPTD) compare to TMTD in vulcanizate performance?

EPTD-MBTS systems outperform TMTD-MBTS in aging resistance (retaining >85% tensile strength after thermal aging) due to stable N-ethyl piperazine substituents, which resist nitrosamine formation. PPTD-MBTS shows superior modulus retention but requires higher accelerator loading (6–9 mM) to match TMTD’s cure rate .

Q. What mechanisms explain thiuram disulfide exchange in covalent adaptable networks (CANs)?

Visible light-induced dynamic exchange of thiuram disulfide bonds enables self-healing in polymers. Radical-mediated disulfide reshuffling (via homolytic cleavage) or thiol-disulfide exchange (nucleophilic attack) are proposed pathways, validated via in situ FTIR and stress-relaxation assays .

Methodological Considerations

- Data Contradiction Analysis : Compare vulcanizate aging data across unfilled vs. filled systems using Arrhenius plots to differentiate thermal degradation mechanisms .

- Synergism Quantification : Calculate synergism indices () using the equation , where is the property of the binary system and , are individual components .

- Toxicity Mitigation : Replace secondary amine-derived thiurams (e.g., TMTD) with piperazine or benzyl-substituted variants to avoid nitrosamine formation. Validate via GC-MS screening of vulcanizate extracts .

Retrosynthesis Analysis